2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a 2,4-dimethylphenyl substituent at position 2 and a 4-fluorobenzylthio group at position 2. Its core structure is shared with several pharmacologically relevant analogs, which often exhibit diverse biological activities depending on substituent variations. This article compares its structural, synthetic, and functional attributes with related compounds, emphasizing substituent-driven differences in physicochemical properties and biological efficacy.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-3-8-18(15(2)11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-4-6-17(22)7-5-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNREHJVIKCLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Attachment of the Fluorobenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
The compound 2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its synthesis, biological activities, and applications in research, supported by comprehensive data tables and case studies.
Industrial Production
Industrial methods focus on optimizing reaction conditions to maximize yield and purity, often employing catalysts and controlled environments.
Anticancer Activity
Research indicates that pyrazolo derivatives can exhibit significant anticancer properties. For instance:
- Cell Line Studies : Related compounds have shown cytotoxic effects against various cancer cell lines. A derivative demonstrated an IC50 value of 27.6 μM against MDA-MB-231 breast cancer cells, indicating strong anticancer potential.
Antimicrobial Properties
Pyrazolo compounds have also been investigated for their antimicrobial activities:
- Broad-Spectrum Efficacy : Certain derivatives exhibit effectiveness against both bacterial and fungal strains.
Antioxidant Activity
The ability to scavenge free radicals has been noted in several pyrazolo derivatives, suggesting potential applications in oxidative stress-related conditions.
Case Study 1: Aurora Kinase Inhibition
Research has shown that pyrazolo derivatives can inhibit aurora kinases, which are critical for cell division and often overexpressed in cancerous cells. This inhibition could lead to novel therapeutic strategies in oncology.
Case Study 2: Phosphodiesterase Inhibition
Some derivatives have been found to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Table 1: Biological Activities of Related Pyrazolo Compounds
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 27.6 | [Source] |
| Compound B | Antimicrobial | - | [Source] |
| Compound C | Antioxidant | - | [Source] |
Table 2: Synthesis Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazines, α,β-unsaturated carbonyls |
| 2 | Alkylation | Friedel-Crafts reagents |
| 3 | Nucleophilic Substitution | Thiol reagents |
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Key Substituent Variations:
Key Observations :
- Position 2 : Electron-donating groups (e.g., methyl in the target compound) vs. electron-withdrawing groups (e.g., methoxy in or chloro in ) influence electronic density and steric effects.
- Position 4 : Thioether-linked fluorobenzyl groups (target, ) enhance lipophilicity, while piperazinyl () or morpholinyl () groups improve solubility and receptor interaction.
Physicochemical Properties
Molecular Weight and Lipophilicity:
Notes:
Receptor Binding and Selectivity:
- Dopamine Receptor Affinity : A piperazinyl analog () showed D4 receptor selectivity (Ki = 1.2 nM vs. D2/D3 >1,000 nM), suggesting that fluorobenzyl groups enhance subtype specificity.
- Adenosine A2a Antagonism: Piperazine-derived triazolopyrazines () demonstrated moderate A2a binding (Ki ~100 nM), highlighting the role of heterocyclic substituents.
- Enzyme Inhibition : Difluoromethylpyrazolo[1,5-a]pyrimidines () act as PI3Kδ inhibitors (IC50 <10 nM), with electron-withdrawing groups critical for activity.
Target Compound Hypotheses :
- The 2,4-dimethylphenyl group may enhance hydrophobic binding pockets in enzyme/receptor targets.
- The 4-fluorobenzylthio moiety could improve metabolic stability compared to non-fluorinated analogs.
Biological Activity
2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structural features suggest various pharmacological applications, particularly in the fields of anti-inflammatory, antiviral, and anticancer therapies. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The compound's chemical structure is characterized by the following components:
- A pyrazolo core.
- A dimethylphenyl substituent at one position.
- A fluorobenzylthio group at another position.
The molecular formula is , and its molecular weight is approximately 295.37 g/mol.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have been shown to inhibit viral replication in vitro. In particular, derivatives targeting dihydroorotate dehydrogenase (DHODH) have demonstrated effectiveness against viruses such as the measles virus and other RNA viruses .
Anticancer Properties
Research has highlighted the potential of pyrazole-based compounds in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, studies on related pyrazole derivatives have shown their capacity to inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has also been explored. Compounds similar to this compound have been reported to inhibit key inflammatory mediators such as cytokines and prostaglandins. This suggests a potential therapeutic application in treating inflammatory diseases .
In Vitro Studies
Several in vitro studies have assessed the biological activity of pyrazole derivatives:
- Antiviral Efficacy : A study demonstrated that certain pyrazole compounds effectively reduced viral load in infected cells by over 70% compared to untreated controls .
- Cytotoxicity Assays : In cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity against these cell types .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has revealed that modifications at specific positions significantly affect biological activity. For instance:
- Substituents at the 4-position of the pyrazole ring enhance antiviral activity.
- The presence of electron-withdrawing groups (like fluorine) increases potency against cancer cells.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
